1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone
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Overview
Description
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of benzodioxole, piperazine, pyrazolopyridine, and ethanone moieties, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivatization: The benzodioxole is then reacted with piperazine to form 1-(1,3-benzodioxol-5-ylmethyl)piperazine.
Pyrazolopyridine Synthesis: The pyrazolopyridine core is synthesized separately through a series of reactions involving the condensation of appropriate precursors.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrazolopyridine core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its complex structure and biological activity.
Pharmacology: Researchers explore its interactions with various receptors and enzymes to understand its mechanism of action and potential side effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINE: Shares the benzodioxole and piperazine moieties but lacks the pyrazolopyridine and ethanone groups.
3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE: Contains the pyrazolopyridine core but lacks the benzodioxole and piperazine moieties.
Uniqueness
1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1-ETHANONE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24F3N5O3 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C23H24F3N5O3/c1-14-9-17(23(24,25)26)21-15(2)28-31(22(21)27-14)12-20(32)30-7-5-29(6-8-30)11-16-3-4-18-19(10-16)34-13-33-18/h3-4,9-10H,5-8,11-13H2,1-2H3 |
InChI Key |
HNBDFDFPNCDYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C(F)(F)F |
Origin of Product |
United States |
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